(16α,17α)-Epoxy 16,17-Dihydroabiraterone

CYP17A1 Inhibition Enzyme Kinetics Prostate Cancer Research

(16α,17α)-Epoxy 16,17-Dihydroabiraterone is the definitive abiraterone 16,17α-epoxide impurity reference standard for HPLC impurity profiling. Its α-oriented epoxide bridge at C16–C17 eliminates the conjugated 16,17-olefin required for irreversible CYP17A1 inhibition, yielding a 65-fold potency reduction (IC50 = 260 nM vs. 4 nM) and distinct chromatographic retention. Essential for ANDA/DMF submissions, ICH Q3A-compliant QC release, forced degradation studies per ICH Q2(R1), and as a negative control in CYP17A1 mechanistic research. Supplied as a highly purified off-white solid with full Certificate of Analysis. Procure today for audit-ready data integrity.

Molecular Formula C₂₄H₃₁NO₂
Molecular Weight 365.51
Cat. No. B1160596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16α,17α)-Epoxy 16,17-Dihydroabiraterone
Molecular FormulaC₂₄H₃₁NO₂
Molecular Weight365.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (16α,17α)-Epoxy 16,17-Dihydroabiraterone: Analytical Reference Standard for Abiraterone Impurity Profiling


(16α,17α)-Epoxy 16,17-Dihydroabiraterone, also known as abiraterone 16,17α-epoxide, is a steroidal derivative of abiraterone characterized by an epoxide bridge at the C16–C17 position in place of the 16,17-double bond found in the parent drug [1]. It is recognized as an impurity of the active pharmaceutical ingredient (API) abiraterone acetate, a CYP17A1 inhibitor used in the treatment of metastatic castration-resistant prostate cancer [1]. This compound is primarily employed as a certified reference standard for analytical method development, validation, and quality control (QC) release testing of abiraterone drug substances and finished products [1].

Why In-Class CYP17 Inhibitor Analogs Cannot Substitute for (16α,17α)-Epoxy 16,17-Dihydroabiraterone in Analytical and Functional Assays


Substitution of (16α,17α)-Epoxy 16,17-Dihydroabiraterone with other abiraterone-related impurities or metabolites is not feasible due to its distinct stereochemical and electronic profile. The compound contains an α-oriented epoxide ring at C16–C17, which eliminates the conjugated 16,17-olefin required for irreversible CYP17A1 inhibition [1]. This structural modification fundamentally alters its interaction with cytochrome P450 enzymes, rendering it only a moderately potent inhibitor (IC50 = 260 nM) compared to abiraterone (IC50 = 4 nM) [1]. Furthermore, the epoxide moiety introduces a reactive center absent in the parent drug and its hydroxylated metabolites, leading to distinct chromatographic retention times and mass spectral fragmentation patterns that are essential for unambiguous identification and quantification in impurity profiling methods [2].

Quantitative Evidence: Differential CYP17A1 Inhibitory Potency and Irreversible Binding Profile of (16α,17α)-Epoxy 16,17-Dihydroabiraterone


Comparative CYP17A1 Inhibitory Potency: 65-Fold Reduction Relative to Abiraterone

In a direct enzymatic comparison using human cytochrome P45017α, (16α,17α)-Epoxy 16,17-Dihydroabiraterone (referred to as epoxide 6) exhibited an IC50 of 260 nM for inhibition of 17α-hydroxylase activity [1]. In contrast, abiraterone demonstrated an IC50 of 4 nM under identical assay conditions [1]. The 65-fold reduction in potency confirms that epoxidation of the 16,17-double bond severely compromises CYP17A1 inhibitory activity [1].

CYP17A1 Inhibition Enzyme Kinetics Prostate Cancer Research

Irreversible vs. Reversible CYP17A1 Inhibition: Epoxide Lacks Time-Dependent Inactivation

Abiraterone and its 16,17-unsaturated analogs exhibit time-dependent, irreversible inhibition of CYP17A1, as evidenced by lack of activity recovery after 24-hour dialysis [1]. In contrast, (16α,17α)-Epoxy 16,17-Dihydroabiraterone did not show enhanced inhibition upon preincubation with the enzyme and inhibition was fully reversible after dialysis [1]. This mechanistic divergence confirms that the 16,17-double bond—absent in the epoxide—is essential for covalent heme adduct formation [1].

Mechanism of Action Enzyme Inactivation Kinetics Irreversible Inhibition

Chromatographic and Mass Spectrometric Differentiation for Analytical Method Validation

As an abiraterone-related impurity, (16α,17α)-Epoxy 16,17-Dihydroabiraterone exhibits a distinct retention time and mass spectral fragmentation pattern relative to abiraterone and its hydroxylated metabolites [1]. NMR analysis confirmed the structure as the 16,17-epoxide rather than a hydroxy-abiraterone, enabling unambiguous identification in complex biological matrices [1]. This chromatographic resolution is essential for impurity profiling methods that must separate and quantify multiple structurally related abiraterone impurities including the α-epoxide, β-epoxide, and 5,6-epoxide variants [2].

Impurity Profiling HPLC Method Development LC-MS/MS

Validated Application Scenarios for (16α,17α)-Epoxy 16,17-Dihydroabiraterone Reference Standard


Abiraterone Acetate API Impurity Profiling and Release Testing

As a fully characterized impurity reference standard, (16α,17α)-Epoxy 16,17-Dihydroabiraterone is used in pharmaceutical QC laboratories to establish system suitability, determine relative retention times, and quantify the 16,17α-epoxide impurity in abiraterone acetate drug substance batches per ICH Q3A guidelines. Its distinct chromatographic properties [2] ensure accurate identification and quantification, directly supporting regulatory submissions (ANDA/DMF) and GMP batch release [3].

CYP17A1 Structure-Activity Relationship (SAR) Studies

Researchers investigating the molecular determinants of CYP17A1 irreversible inhibition utilize this compound as a key comparator to demonstrate that the 16,17-double bond is essential for time-dependent inactivation. Its 65-fold reduced potency (IC50 = 260 nM) and reversible binding profile [1] provide critical negative control data for validating proposed mechanisms of covalent heme adduct formation.

Metabolite Identification and Drug Metabolism Studies

Given that 16,17-epoxidation is the preferred first-stage metabolic pathway for abiraterone acetate in certain biological systems [2], this compound serves as an authentic reference standard for identifying and quantifying the epoxide metabolite in in vitro hepatocyte incubations, in vivo plasma/tissue samples, and environmental fate studies. Its availability as a characterized standard ensures confident metabolite identification by LC-MS/MS.

Analytical Method Development and Validation for Forced Degradation Studies

Under oxidative stress conditions, abiraterone can form epoxide impurities. (16α,17α)-Epoxy 16,17-Dihydroabiraterone is used as a marker compound in forced degradation studies to develop stability-indicating HPLC methods. Its resolution from the parent drug and other degradation products [3] is essential for establishing method specificity and accuracy in accordance with ICH Q2(R1) validation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (16α,17α)-Epoxy 16,17-Dihydroabiraterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.